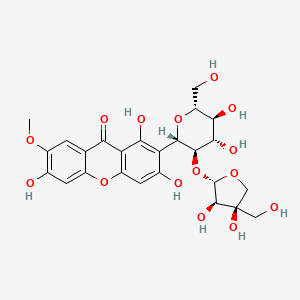

Polygalaxanthone XI

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

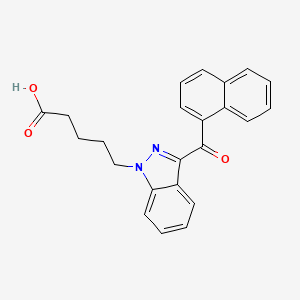

Polygalaxanthone XI is a xanthone glycoside isolated from the cortexes of Polygala tenuifolia . It can be used in the study of expectorant and tranquilizing agents .

Synthesis Analysis

The structures of three standard samples commercially available as polygalaxanthone III were characterized by LC/MS and NMR . LC/MS analysis revealed that two molecular types exist. Both types are chromatographically separable but have an identical mass number with distinguishable MS/MS spectra . One dimensional (1D)-NMR analyses demonstrated that both had the same xanthone moiety and heteronuclear multiple bond correlation (HMBC) analyses revealed that they are structural isomers at the connecting position of glucose to apiose 1-position . Consequently, the isomers were identified as polygalaxanthone III and its regioisomer, polygalaxanthone XI .Molecular Structure Analysis

One dimensional (1D)-NMR analyses demonstrated that both had the same xanthone moiety and heteronuclear multiple bond correlation (HMBC) analyses revealed that they are structural isomers at the connecting position of glucose to apiose 1-position .Physical And Chemical Properties Analysis

Polygalaxanthone XI has a molecular weight of 568.48 and a molecular formula of C25H28O15 . It appears as a solid, light yellow to yellow in color .Applications De Recherche Scientifique

Structural Analysis and Quality Control : Polygalaxanthone XI, identified as a regioisomer of Polygalaxanthone III, has been studied for its structural properties. It's important for the quality control of crude drugs derived from Polygala tenuifolia roots. Using LC-MS/MS detection methods, researchers recommend confirming the quality of standards by differentiating between Polygalaxanthone III and XI (Tsujimoto et al., 2019).

Conformational Analyses : Polygalaxanthone XI, along with other xanthone glycosides, has been isolated from Polygala tenuifolia and studied for their structural and conformational properties. This research is critical in understanding the chemical nature and potential applications of these compounds (Jiang et al., 2005).

Chemical Composition in Herbal Medicine : Studies have focused on the chemical composition of Radix Polygalae, a traditional Chinese medicine, identifying polygalaxanthone XI as a key component. This is crucial for ensuring the quality and efficacy of herbal medicines (Li et al., 2007).

Quality Evaluation of Radix Polygalae : Research has investigated the bioactive compounds in Radix Polygalae, including polygalaxanthone XI. This study provides insights into the quality assessment and classical use of this herbal medicine (Yang et al., 2018).

Pharmacological Studies : Polygalaxanthone XI, as a constituent of Polygala tenuifolia, has been studied in the context of traditional Chinese medicine formulations. These studies focus on understanding its pharmacokinetics and therapeutic properties, particularly in cognitive and neurological applications (Ren-bing, 2012).

Antioxidant Properties : The extraction process of polygalaxanthone XI, aimed at maximizing its yield for medicinal use, has been optimized. This highlights its potential as an antioxidant component in herbal medicine (Li et al., 2022).

Safety and Hazards

Mécanisme D'action

Polygalaxanthone XI is a xanthone glycoside isolated from the cortexes of Polygala tenuifolia, a plant widely used in traditional medicines . This compound has been studied for its potential therapeutic effects, particularly in the context of neurological diseases .

Target of Action

It is known that polygala tenuifolia, from which polygalaxanthone xi is derived, has a broad range of beneficial effects on conditions such as anxiety, depression, declining cognition, alzheimer’s disease (ad), and parkinson’s disease (pd) . These effects suggest that Polygalaxanthone XI may interact with targets involved in these neurological conditions.

Mode of Action

It is suggested that the compound may have antioxidant and anti-inflammatory effects, improve neurogenesis, regeneration, differentiation, and neuronal plasticity, regulate the hypothalamic–pituitary–adrenal axis (hpa), and influence neurotransmitter release and receptor activation .

Pharmacokinetics

A study on related compounds from polygala tenuifolia, including polygalaxanthone iii, tenuifolin, tenuifoliside a and tenuifoliside c, has been conducted . This study might provide some insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Polygalaxanthone XI, but specific information is currently lacking.

Propriétés

IUPAC Name |

2-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O15/c1-36-12-2-8-11(3-9(12)28)38-13-4-10(29)15(19(32)16(13)17(8)30)21-22(20(33)18(31)14(5-26)39-21)40-24-23(34)25(35,6-27)7-37-24/h2-4,14,18,20-24,26-29,31-35H,5-7H2,1H3/t14-,18-,20+,21+,22-,23+,24+,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRLQDJSEMBQNI-LYHRZCPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 101740054 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)

![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)

![Cyclopropanecarboxaldehyde, 1-[(1-methylethyl)thio]- (9CI)](/img/no-structure.png)